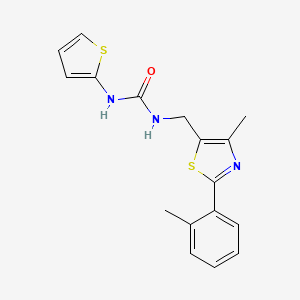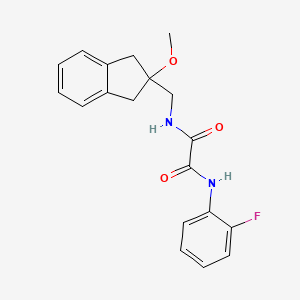![molecular formula C20H20N2OS B2866393 4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione CAS No. 112547-65-6](/img/structure/B2866393.png)
4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione” is a heterocyclic compound. It’s part of a class of compounds known as thiophenes, which are aromatic heterocyclic compounds that contain a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Scientific Research Applications
Antiviral Activity
Several studies have focused on the antiviral properties of compounds similar to 4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione. For instance, Hocková et al. (2003) synthesized a range of 2,4-diamino-6-substituted pyrimidines, finding that some derivatives exhibited significant inhibition of retrovirus replication in cell culture, indicating potential antiviral applications (Hocková et al., 2003).
Antifungal Activity
Compounds related to the target chemical have been evaluated for their antifungal properties. Jafar et al. (2017) synthesized various pyrimidin-derivatives and tested them against fungi like Aspergillus terreus and Aspergillus niger. They concluded that these compounds have potential as antifungal agents, demonstrating the relevance of such compounds in addressing fungal infections (Jafar et al., 2017).
Crystal Structure and Synthesis
The synthesis and crystal structure analysis of compounds similar to the target chemical provide insights into their potential applications in materials science and drug design. Moustafa and Girgis (2007) synthesized and determined the crystal structures of related compounds, providing valuable data for understanding the chemical properties and potential applications of these compounds (Moustafa & Girgis, 2007).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 can lead to cell cycle arrest, making it an attractive target for cancer therapeutics .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . It has been shown to induce apoptosis (programmed cell death) in tumor cells and cause cell cycle arrest at the S phase . The docking results suggest that the compound fits correctly into the active site of CDK2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption leads to cell cycle arrest, preventing the cell from replicating its DNA and dividing. The compound’s induction of apoptosis also triggers pathways leading to cell death .
Result of Action
The compound’s action results in the inhibition of CDK2, leading to cell cycle arrest and the induction of apoptosis . These effects can lead to the death of tumor cells, demonstrating the compound’s potential as a cancer therapeutic .
Properties
IUPAC Name |
6-(3-methoxyphenyl)-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),11,13-tetraene-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-23-15-9-4-8-14(12-15)18-17-11-5-7-13-6-2-3-10-16(13)19(17)22-20(24)21-18/h2-4,6,8-10,12,18H,5,7,11H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAGYJZHSQZOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4CCC3)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2866311.png)
![N-(3-acetamidophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866318.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]butanamide](/img/structure/B2866319.png)
![N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2866320.png)

![N-[3-(6-Fluoro-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2866322.png)


![6-Chloro-N-[(2-phenyl-1,3-oxazol-4-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2866325.png)

![Tert-butyl N-[5-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2866329.png)

![N-(3-chlorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2866331.png)
![N-(5-fluoro-2-methylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2866332.png)
